5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and morpholine groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and purification systems such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or benzyl groups.
Reduction: Reduction reactions could be used to modify the oxazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and other functional groups may play a crucial role in binding to these targets, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzylpiperidin-1-yl)-2-phenyl-oxazole-4-carbonitrile
- 5-(4-Benzylpiperidin-1-yl)-2-(4-morpholinophenyl)oxazole-4-carbonitrile
Uniqueness
The presence of both the morpholinosulfonyl and benzylpiperidinyl groups in 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile makes it unique compared to other similar compounds. These groups may enhance its biological activity and specificity.
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c27-19-24-26(29-12-10-21(11-13-29)18-20-4-2-1-3-5-20)34-25(28-24)22-6-8-23(9-7-22)35(31,32)30-14-16-33-17-15-30/h1-9,21H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDCKSVUZTFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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